3-(4-methylphenyl)thiophene-2-carboxylic Acid

Lipophilicity Drug Design Permeability

3-(4-Methylphenyl)thiophene-2-carboxylic acid (CAS 91368-47-7, C₁₂H₁₀O₂S, MW 218.27 g/mol) is a 3-arylthiophene-2-carboxylic acid derivative bearing a para-tolyl substituent on the thiophene ring. Its computed XLogP3 of 3.5 and predicted pKa of 3.50 ± 0.10 place it within a lipophilic, moderately acidic scaffold class that has been validated as a precursor to protein farnesyltransferase (FTase) inhibitors with antiparasitic activity and as a building block for π-conjugated oligomer libraries in materials chemistry.

Molecular Formula C12H10O2S
Molecular Weight 218.27
CAS No. 91368-47-7
Cat. No. B2684054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)thiophene-2-carboxylic Acid
CAS91368-47-7
Molecular FormulaC12H10O2S
Molecular Weight218.27
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O
InChIInChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyGCEHBBDKPSCJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)thiophene-2-carboxylic Acid (CAS 91368-47-7): Core Physicochemical & Structural Identity for Informed Research Procurement


3-(4-Methylphenyl)thiophene-2-carboxylic acid (CAS 91368-47-7, C₁₂H₁₀O₂S, MW 218.27 g/mol) is a 3-arylthiophene-2-carboxylic acid derivative bearing a para-tolyl substituent on the thiophene ring. Its computed XLogP3 of 3.5 [1] and predicted pKa of 3.50 ± 0.10 place it within a lipophilic, moderately acidic scaffold class that has been validated as a precursor to protein farnesyltransferase (FTase) inhibitors with antiparasitic activity [2] and as a building block for π-conjugated oligomer libraries in materials chemistry [3]. The compound is commercially available at ≥95% purity and serves as a key intermediate for Suzuki–Miyaura cross-coupling diversification.

Why 3-(4-Methylphenyl)thiophene-2-carboxylic Acid Cannot Be Interchanged with Unsubstituted Phenyl or Other 3-Arylthiophene-2-carboxylic Acid Analogs


Within the 3-arylthiophene-2-carboxylic acid family, subtle variations in the 4-position substituent of the phenyl ring produce measurable differences in lipophilicity, acidity, thermal behavior, and reactivity in cross-coupling reactions [1]. The para-methyl substituent in 3-(4-methylphenyl)thiophene-2-carboxylic acid raises the logP by ~0.4 units relative to the unsubstituted phenyl analog (XLogP3 3.5 vs. LogP 3.11) [1], increases the pKa slightly (3.50 vs. 3.45) , and lowers the melting point by ~32 °C (175 °C vs. 207 °C) . These differences directly impact solubility, handling, and the electronic character of the aryl donor in palladium-catalyzed couplings, making simple replacement by in-class analogs a source of experimental irreproducibility. Furthermore, the 4-methylphenyl building block has been specifically incorporated into 256-membered quater(3-arylthiophene) combinatorial libraries for systematic materials property screening [2], a structural role that cannot be fulfilled by the 4-chlorophenyl or 4-methoxyphenyl variants without altering electronic and steric profiles.

Quantitative Differential Evidence for 3-(4-Methylphenyl)thiophene-2-carboxylic Acid vs. Closest Analogs


Lipophilicity Comparison: 4-Methylphenyl vs. Unsubstituted Phenyl Analog

The computed XLogP3 of 3-(4-methylphenyl)thiophene-2-carboxylic acid is 3.5 [1], compared to a LogP of 3.11 for the unsubstituted 3-phenylthiophene-2-carboxylic acid , representing a ΔLogP of +0.39.

Lipophilicity Drug Design Permeability

Acidity Comparison: pKa of 4-Methylphenyl vs. Unsubstituted Phenyl Analog

The predicted pKa of 3-(4-methylphenyl)thiophene-2-carboxylic acid is 3.50 ± 0.10 , marginally higher than the predicted pKa of 3.45 ± 0.10 for 3-phenylthiophene-2-carboxylic acid , a ΔpKa of approximately +0.05.

Acidity Reactivity Salt Formation

Thermal Behavior Comparison: Melting Point Depression vs. Unsubstituted Phenyl Analog

3-(4-Methylphenyl)thiophene-2-carboxylic acid exhibits a melting point of 175 °C (solv: benzene) , while the unsubstituted 3-phenylthiophene-2-carboxylic acid melts at 207 °C (solv: ethanol) , a depression of 32 °C.

Crystallinity Solubility Handling

Structural Distinction in Combinatorial Library Building Blocks: 4-Methylphenyl as a Diversity Element

In the solid-phase synthesis of a 256-membered library of regioregular head-to-tail coupled quater(3-arylthiophene)s, four distinct 3-(p-X-phenyl)thiophene boronic esters were employed, where X = CF₃, H, CH₃, and OCH₃ [1]. The 4-methylphenyl variant (X = CH₃) defines one of four orthogonal diversity dimensions, producing oligomers with distinct electronic absorption, fluorescence, and electrochemical properties compared to the H, OCH₃, and CF₃ analogs.

Combinatorial Chemistry Materials Science Oligomer Synthesis

Solid-Phase Synthesis Compatibility: High Linkage Efficiency for Resin-Bound 3-Arylthiophene-2-carboxylic Acids

The 3-arylthiophene-2-carboxylic acid scaffold, including the 4-chlorophenyl analog prepared as proof-of-concept, was attached to Wang resin under Mitsunobu conditions achieving a linkage rate of up to 97% (determined by elemental sulfur analysis) [1]. The target 4-methylphenyl variant is structurally compatible with this methodology, enabling solid-phase diversification via Suzuki–Miyaura cross-coupling.

Solid-Phase Synthesis Process Chemistry Scalability

Procurement-Driven Application Scenarios for 3-(4-Methylphenyl)thiophene-2-carboxylic Acid


Building Block for Protein Farnesyltransferase (FTase) Inhibitor Libraries Targeting Parasitic Diseases

As a 3-arylthiophene-2-carboxylic acid scaffold, this compound serves as the carboxylic acid anchor for solid-phase synthesis of tetrasubstituted thiophene FTase inhibitors. The 4-methylphenyl group provides a specific lipophilic and electronic profile (XLogP3 3.5, pKa 3.50) [1] that has been shown in SAR studies to influence species-selective FTase inhibition and antiparasitic activity against Trypanosoma brucei and Plasmodium falciparum [2]. Procurement of this specific building block—rather than the phenyl or chlorophenyl analog—ensures access to the hydrophobicity range associated with improved parasitic enzyme selectivity (up to 4.5-fold selectivity ratio for Tb-FTase over human FTase observed with optimized 3-aryl analogs) [2].

Combinatorial Discovery of π-Conjugated Oligomers for Organic Electronics

The 4-methylphenyl substituent is one of the four core diversity elements (X = CH₃, H, CF₃, OCH₃) used in the solid-phase synthesis of 256-membered quater(3-arylthiophene) libraries [3]. The methyl group imparts intermediate electron-donating character, enabling systematic tuning of HOMO–LUMO gaps, fluorescence quantum yields, and electrochemical redox potentials across the library. Researchers developing organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or sensor materials should source this specific compound to replicate published library compositions and access the CH₃-dependent property space.

Reference Standard for Physicochemical Profiling in Medicinal Chemistry Optimization

With well-defined computed properties (MW 218.27, XLogP3 3.5, pKa 3.50, TPSA 65.5 Ų, HBD 1, HBA 3) [1], this compound serves as a calibrated reference point within the 3-arylthiophene-2-carboxylic acid series. Its melting point of 175 °C and predicted boiling point of 327.8 °C provide benchmarks for assessing purity and thermal stability of downstream derivatives. Procurement of high-purity (≥95%) material ensures reliable use as an analytical standard in HPLC method development and stability studies.

Suzuki–Miyaura Cross-Coupling Substrate for Biaryl Synthesis Methodology Development

The carboxylic acid functionality provides a convenient handle for resin attachment or esterification, while the 3-arylthiophene core demonstrates high reactivity in palladium-catalyzed Suzuki–Miyaura couplings under optimized conditions (Pd(PPh₃)₄, toluene/ethanol 9:1, 110 °C) [2]. The 4-methylphenyl variant is specifically suited for reaction optimization studies where the electron-donating methyl group modulates the oxidative addition and transmetallation steps relative to electron-withdrawing or neutral aryl partners, making it a valuable substrate for developing new catalytic systems.

Quote Request

Request a Quote for 3-(4-methylphenyl)thiophene-2-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.